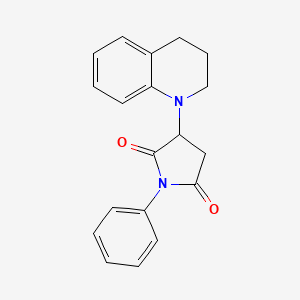

![molecular formula C18H21ClN4O3S B5379063 N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea](/img/structure/B5379063.png)

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea, also known as CPI-1189, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition has been proposed as a potential therapeutic target for the treatment of type 2 diabetes and obesity.

作用机制

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea acts as a competitive inhibitor of PTP1B, binding to the catalytic site of the enzyme and preventing its dephosphorylation of insulin and leptin receptor tyrosine kinases. This leads to increased phosphorylation of downstream signaling molecules, such as IRS-1 and Akt, and enhanced glucose uptake and lipid metabolism in target tissues. N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea also has anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines and chemokines in adipose tissue and liver.

Biochemical and Physiological Effects

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea increases glucose uptake and glycogen synthesis in adipocytes and skeletal muscle cells, and reduces lipogenesis and lipolysis in adipocytes. In vivo, N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea improves insulin sensitivity and glucose tolerance, and reduces body weight and adiposity in obese and diabetic animal models. N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea also has anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines in adipose tissue and liver.

实验室实验的优点和局限性

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea has several advantages and limitations for lab experiments. Its small size and ease of synthesis make it suitable for in vitro and in vivo studies on PTP1B inhibition and metabolic effects. Its specificity for PTP1B and lack of off-target effects make it a useful tool for studying the role of PTP1B in insulin and leptin signaling pathways. However, its low solubility and stability in aqueous solutions may limit its use in certain assays and experiments, and its potential toxicity and side effects must be carefully monitored.

未来方向

There are several future directions for research on N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea and PTP1B inhibition. These include:

1. Development of more potent and selective PTP1B inhibitors with improved pharmacokinetic and pharmacodynamic properties.

2. Investigation of the effects of PTP1B inhibition on other signaling pathways and cellular processes, such as autophagy, apoptosis, and immune function.

3. Evaluation of the safety and efficacy of PTP1B inhibitors in clinical trials for the treatment of type 2 diabetes and obesity.

4. Identification of biomarkers and patient subgroups that may benefit most from PTP1B inhibition.

5. Exploration of the role of PTP1B in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.

Overall, N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea is a promising small molecule inhibitor of PTP1B with potential therapeutic applications for the treatment of type 2 diabetes and obesity. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a valuable tool for understanding the role of PTP1B in metabolic regulation.

合成方法

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea can be synthesized using a multistep process involving the reaction of 3-chloroaniline with 4-(methylsulfonyl)phenyl isocyanate to form N-(3-chlorophenyl)-N'-[4-(methylsulfonyl)phenyl]urea, which is then reacted with 2-bromo-4'-piperidinylbiphenyl to form N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea. The synthesis method has been reported in the literature and can be performed on a small scale in a laboratory setting.

科学研究应用

N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea has been studied extensively in vitro and in vivo for its potential therapeutic effects on type 2 diabetes and obesity. In vitro studies have shown that N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea inhibits PTP1B activity, leading to increased insulin and leptin signaling and improved glucose uptake and lipid metabolism in adipocytes and skeletal muscle cells. In vivo studies in obese and diabetic animal models have demonstrated that N-(3-chlorophenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}urea improves insulin sensitivity, glucose tolerance, and body weight control, without causing hypoglycemia or adverse side effects.

属性

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O3S/c1-27(25,26)23-11-9-22(10-12-23)17-8-3-2-7-16(17)21-18(24)20-15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAUATLDLVDUCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1,3-benzodioxol-5-yl)-7-butyryl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378983.png)

![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5378995.png)

![1'-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5379006.png)

![5-(3-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379012.png)

![3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol](/img/structure/B5379014.png)

![methyl 4-[(4-chlorophenyl)sulfonyl]benzoate](/img/structure/B5379024.png)

![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5379026.png)

![2-({4-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5379029.png)

![8-(4-methoxyphenyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5379034.png)

![4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5379061.png)